molecular formula C9H7ClO4 B2803972 2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid CAS No. 1506033-20-0

2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid

Cat. No. B2803972
CAS RN: 1506033-20-0
M. Wt: 214.6
InChI Key: BFNIAKWISLGLGU-UHFFFAOYSA-N
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Description

“2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid” is a chemical compound that has been studied for its potential applications in various fields. It has been mentioned in the context of anticancer research . It’s also related to other compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” which has a molecular formula of C15H19ClO5 .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .


Molecular Structure Analysis

The molecular structure of related compounds such as “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has been analyzed. This compound has a molecular formula of C15H19ClO5 and an average mass of 314.761 Da .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(7-Chloro-1,3-benzodioxol-5-yl)acetic acid” are not mentioned in the retrieved papers, related compounds have been synthesized via Pd-catalyzed C-N cross-coupling .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, “Ethyl 2-[(7-chloro-1,3-benzodioxol-5-yl)(hydroxy)methyl]-3-methylbutanoate” has a density of 1.3±0.1 g/cm3, a boiling point of 438.1±45.0 °C at 760 mmHg, and a flash point of 218.7±28.7 °C .

Scientific Research Applications

Medicinal Chemistry and Drug Development

Agricultural Science

Materials Science

Environmental Chemistry

Analytical Chemistry

Organic Synthesis

Future Directions

Future research could focus on further optimization of related compounds to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of these molecules . Additionally, the antidiabetic potential of benzodioxol derivatives has been suggested, indicating another possible direction for future research .

properties

IUPAC Name

2-(7-chloro-1,3-benzodioxol-5-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO4/c10-6-1-5(3-8(11)12)2-7-9(6)14-4-13-7/h1-2H,3-4H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIAKWISLGLGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C(=CC(=C2)CC(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(7-Chloro-1,3-dioxaindan-5-yl)acetic acid

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